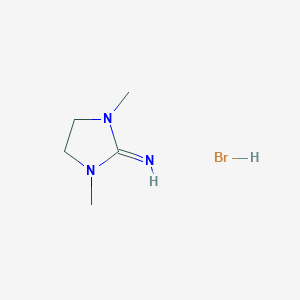

1,3-Dimethyl-2-imino-imidazolidine hydrobromide

概要

説明

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability .

Synthesis Analysis

DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .Molecular Structure Analysis

The molecular formula of DMI is C5H10N2O .Chemical Reactions Analysis

DMI has excellent solvating ability for both inorganic and organic compounds . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge .Physical And Chemical Properties Analysis

DMI is a liquid with a refractive index of 1.472 . It has a boiling point of 224-226 °C and is soluble in toluene and water . The density of DMI is 1.056 g/mL at 25 °C .科学的研究の応用

Electrodeposition of Magnesium

1,3-Dimethyl-2-imidazolidinone (DMI) is widely used in the field of battery and electrodeposition of metals and its alloys . It has good chemical compatibility with metallic magnesium and is used in the electrodeposition of magnesium . The electrolyte composed of DMI and bis (trifluoromethane sulfonyl)imide magnesium (Mg (TFSI) 2) at room temperature has good conductivity and a low overpotential for Mg deposition .

Solvent for High-Performance Li–O2 Battery

DMI is an excellent electrolyte solvent for Li–O2 batteries (LOBs) . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge . This lowers the overpotential and improves the cyclability of the battery .

Substitute Solvent for HMPA

DMI is used as a substitute solvent for Hexamethylphosphoramide (HMPA) in the synthesis of 1,2-bis (trimethylsilyl)benzene .

Solvent for α-Regioselective Prenylation of Imines

DMI is used as a solvent during the α-regioselective prenylation of imines .

Component of Mobile Phase in Chromatography

DMI is used as a component of the mobile phase during size-exclusion chromatographic analysis of cellulose .

作用機序

将来の方向性

特性

IUPAC Name |

1,3-dimethylimidazolidin-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWDXJNEZIGGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-2-imino-imidazolidine hydrobromide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)